molecular formula C12H16N2O B1294756 1-(4-Methylbenzyl)piperazin-2-one CAS No. 938458-91-4

1-(4-Methylbenzyl)piperazin-2-one

Cat. No. B1294756
M. Wt: 204.27 g/mol
InChI Key: GKUBQNDQVAMMOA-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)piperazin-2-one, also known as MBP, is a chemical compound with numerous properties and applications in the fields of science and industry. It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Methylbenzyl)piperazin-2-one, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium borohydride in 95–99% yields has been reported .


Molecular Structure Analysis

The molecular formula of 1-(4-Methylbenzyl)piperazin-2-one is C12H16N2O . The structure of this compound includes a six-membered ring with two opposing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimycobacterial Activity

Piperazine derivatives have been studied for their potent antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of these compounds highlight their potential as safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses in Psychotic and Mood Disorders

Piperazine and its derivatives have been incorporated into several therapeutic drugs with various applications, including antipsychotic, antidepressant, and anxiolytic effects. These compounds often target dopamine D2 receptors, offering promising avenues for the treatment of neuropsychiatric disorders such as schizophrenia, depression, and bipolar disorder (Jůza et al., 2022).

Anti-inflammatory and Antioxidant Properties

Piperazine derivatives have shown significant anti-inflammatory and antioxidant properties, suggesting their utility in treating conditions associated with oxidative stress and inflammation. This biological activity is attributed to the inhibition of oxidative damage and enhancement of antioxidant defense mechanisms in the body (Srinivasan, 2007).

Antidepressant Effects

The presence of the piperazine substructure in many marketed antidepressants indicates its critical role in the development of these drugs. Piperazine-based antidepressants are believed to contribute to specific binding conformations, enhancing the drugs' efficacy and potency (Kumar et al., 2021).

Environmental Applications

Emerging research on piperazine-based nanofiltration (NF) membranes featuring a crumpled polyamide layer shows promise in environmental applications such as water softening, purification, wastewater treatment, and water reuse. These NF membranes demonstrate enhanced water permeance, selectivity, and antifouling performance, highlighting the potential of piperazine derivatives in addressing global water treatment challenges (Shao et al., 2022).

properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUBQNDQVAMMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649957
Record name 1-[(4-Methylphenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)piperazin-2-one

CAS RN

938458-91-4
Record name 1-[(4-Methylphenyl)methyl]-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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